molecular formula C14H13N3O3S3 B10864989 (2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10864989
M. Wt: 367.5 g/mol
InChI Key: LCRMSPNHRCEBRH-CMDGGOBGSA-N
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Description

N~1~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes a phenylsulfonyl group, a hydrazino group, a carbothioyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N~1~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE include:

  • N-{[2-(Phenylsulfonyl)hydrazino]carbothioyl}-2-furamide
  • N-Fluorobenzenesulfonimide

Uniqueness

What sets N1-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-3-(2-THIENYL)ACRYLAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13N3O3S3

Molecular Weight

367.5 g/mol

IUPAC Name

(E)-N-(benzenesulfonamidocarbamothioyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C14H13N3O3S3/c18-13(9-8-11-5-4-10-22-11)15-14(21)16-17-23(19,20)12-6-2-1-3-7-12/h1-10,17H,(H2,15,16,18,21)/b9-8+

InChI Key

LCRMSPNHRCEBRH-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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